molecular formula C10H16Cl2N2O2 B14745550 N,N-Bis(2-chloropropionyl)piperazine CAS No. 6328-56-9

N,N-Bis(2-chloropropionyl)piperazine

Cat. No.: B14745550
CAS No.: 6328-56-9
M. Wt: 267.15 g/mol
InChI Key: XMFIZKIUOBYBRT-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloropropionyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of two 2-chloropropionyl groups attached to a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-chloropropionyl)piperazine typically involves the reaction of piperazine with 2-chloropropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-chloropropionyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

Scientific Research Applications

N,N-Bis(2-chloropropionyl)piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloropropionyl)piperazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzymes, leading to various biological effects. The specific pathways involved depend on the particular enzyme or protein targeted by the compound .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis(2-hydroxyethyl)piperazine
  • N,N-Bis(2-ethanesulfonic acid)piperazine
  • N,N-Bis(2-chloroethyl)piperazine

Uniqueness

N,N-Bis(2-chloropropionyl)piperazine is unique due to the presence of the 2-chloropropionyl groups, which impart distinct chemical properties compared to other piperazine derivatives. These properties make it particularly useful in specific scientific research applications where other piperazine derivatives may not be as effective .

Properties

CAS No.

6328-56-9

Molecular Formula

C10H16Cl2N2O2

Molecular Weight

267.15 g/mol

IUPAC Name

2-chloro-1-[4-(2-chloropropanoyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C10H16Cl2N2O2/c1-7(11)9(15)13-3-5-14(6-4-13)10(16)8(2)12/h7-8H,3-6H2,1-2H3

InChI Key

XMFIZKIUOBYBRT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(=O)C(C)Cl)Cl

Origin of Product

United States

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